molecular formula C9H16O3 B8320604 2,6-dimethyl-4-oxo-heptanoic Acid

2,6-dimethyl-4-oxo-heptanoic Acid

Cat. No.: B8320604
M. Wt: 172.22 g/mol
InChI Key: XTZHLWUWLGIOCU-UHFFFAOYSA-N
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Description

2,6-dimethyl-4-oxo-heptanoic Acid is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2,6-dimethyl-4-oxoheptanoic acid

InChI

InChI=1S/C9H16O3/c1-6(2)4-8(10)5-7(3)9(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

XTZHLWUWLGIOCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The method of claim 1, wherein the 2,6-dimethyl-4-oxo-heptanoic acid is obtained by (i) mixing the purified dihydrotagetone with sodium bicarbonate, sodium metaperiodate, potassium permanganate, alumina, and water to produce a mixture; (ii) irradiating the mixture for about 2 to 20 minutes in a microwave oven; (iii) adding the irradiated mixture to a saturated solution of sodium bisulphite; (iv) passing the resultant mixture through a Celite bed and washing with acetone; (v) concentrating the filtrate and washes under reduced pressure; and (vi) cooling and acidifying the reaction mixture, from which 2,6-dimethyl-4-oxo-heptanoic acid is isolated.
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Synthesis routes and methods II

Procedure details

A mixture of dihydrotagetone (4) (3.53 g, 22.92 mmole), sodium bicarbonate (1.8 g, 21.43 mmole), sodium metaperiodate (22.84 g, 106.78 mmole), potassium permanganate (0.65 g, 4.11 mmole), alumina (0.8-1.2 g) and THF-water or acetone-water (20 mL, 1:3) was taken in a 250 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well for a while and then placed inside a microwave oven (Kenstar) operating at medium power (600 W) and irradiated for 2-20 minutes in parts. After completion of the reaction (monitored by TLC), the contents of the flask were poured into saturated solution of sodium bisulphite to destroy excess permanganate and resulting mixture was passed through a bed of Celite and further washed with aqueous acetone (40 mL×3, 3:1). The filtrate and washings were combined and the solution concentrated under reduced pressure to remove acetone. The mixture was cooled to 0 to 8° C. and acidified with dilute acid and then extracted with ethylacetate (3×25 mL). The ethylacetate layers were then combined, washed with saturated sodium bisulphite and sodium chloride (3×15 mL), dried over anhydrous sodium sulphate and then filtered. The solvent was removed to afford a crude product which was purified on silica column as above which afforded 2,6-dimethyl-4-oxo-heptanoic acid (3) in 81% yield as a viscous liquid. The physical and spectral data was found similar as above (Example II-i).
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Synthesis routes and methods III

Procedure details

To a vigorously stirred solution of dihydrotagetone (4) (5 g, 33 mmole) in 1,4-dioxane-water (250 mL, 4:1) is added potassium carbonate (7 g,) followed by powdered potassium metaperiodate (15 g, 70 mmol) and then 0.25 g of powdered potassium permanganate. The remaining powdered potassium metaperiodate (35 g, 163.6 mmole) and potassium permnaganate (0.4-0.6 g) was added in small fractions within 30-40 minutes. The reaction mixture was left at room temperature for overnight and the solution, which was initially deep purple turned into light brown solution. The mixture was made alkaline with 10% potassium hydroxide and filtered and then residue was further washed with aqueous-dioxane mixture. The filtrate and washings were combined and the dioxane was evaporated under reduced pressure. The aqueous layer was extracted with ethylacetate (15 mLx 2) to remove unwanted impurities. The aqueous layer was cooled at 4-8° C. and acidified with dilute acid and then extracted with ethylacetate (3×25 mL). The ethylacetate layers were then combined and washed with saturated sodium bisulphate (to destroy the excess permanganate), sodium chloride (3×15 m), dried over anhydrous sodium sulphate and filtered. The solvent was removed to afford a crude liquid which was loaded on silica gel column and the column was eluted with an increasing amount of hexane/ethyl acetate (100:0 to 95:5). The fractions were monitored on TLC plate and the desired fractions were combined and solvent was removed under vacuum to afford 2,6-dimethyl-4-oxo-heptanoic acid in 68% yield as a viscous liquid; Rf=0.69 (toluene:ethylacetate:methanol:6.5:3.5:0.1 mL); IR (film) λmax 2958, 1709, 1465, 1376, 937 cm−1; 1H NMR δ10.53 (s, 1H, COOH), 3.03-2.94 (m, 1H, 2-CH), 2.91-2.82 (m, 1H, 6-CH), 2.50-2.06 (m, 4H, 3-CH2 and 5-CH2), 1.23-1.20 (d, 3H, 9-CH3), 0.99-0.97 and 0.92-0.90 (2d, 6H, 7-CH3 and 8-CH3) (FIG. 1); 13C NMR 208.66 (COOH, C-1), 181.94 (C═O, C-4), 51.71 (C-2), 45.89 (C-6), 34.39 (C-3), 24.54 (C-5), 22.39 (2×C-7 and C-8), 16.73 (C-9) (FIG. 2).
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